

An In-depth Technical Guide to Ligupurpuroside B (C₃₅H₄₆O₁₇)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ligupurpuroside B*

Cat. No.: *B181440*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ligupurpuroside B**, a phenylethanoid glycoside with the molecular formula C₃₅H₄₆O₁₇. This document details its physicochemical properties, isolation from its natural source, enzymatic biosynthesis, and biological activities, with a focus on its antioxidant potential. Detailed experimental protocols and visual diagrams of key processes are included to support further research and development.

Physicochemical Properties and Structure

Ligupurpuroside B is a complex glycoside that has been isolated from *Ligustrum robustum*. Its structure consists of a central glucose unit linked to two rhamnose moieties and a phenylethanoid aglycone, which is further esterified with a coumaroyl group.

Property	Value	Reference
Molecular Formula	C35H46O17	[1]
Exact Mass	738.2735 g/mol	[1]
IUPAC Name	[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate	[1]

Table 1: Physicochemical Properties of **Ligupurpuroside B**

Note: Detailed ^1H and ^{13}C NMR data are crucial for the unambiguous identification and structural confirmation of **ligupurpuroside B**. While its structure has been confirmed by NMR spectroscopy in several studies, a complete and publicly available dataset of its spectral assignments is not readily available in the reviewed literature.

Isolation from *Ligustrum robustum*

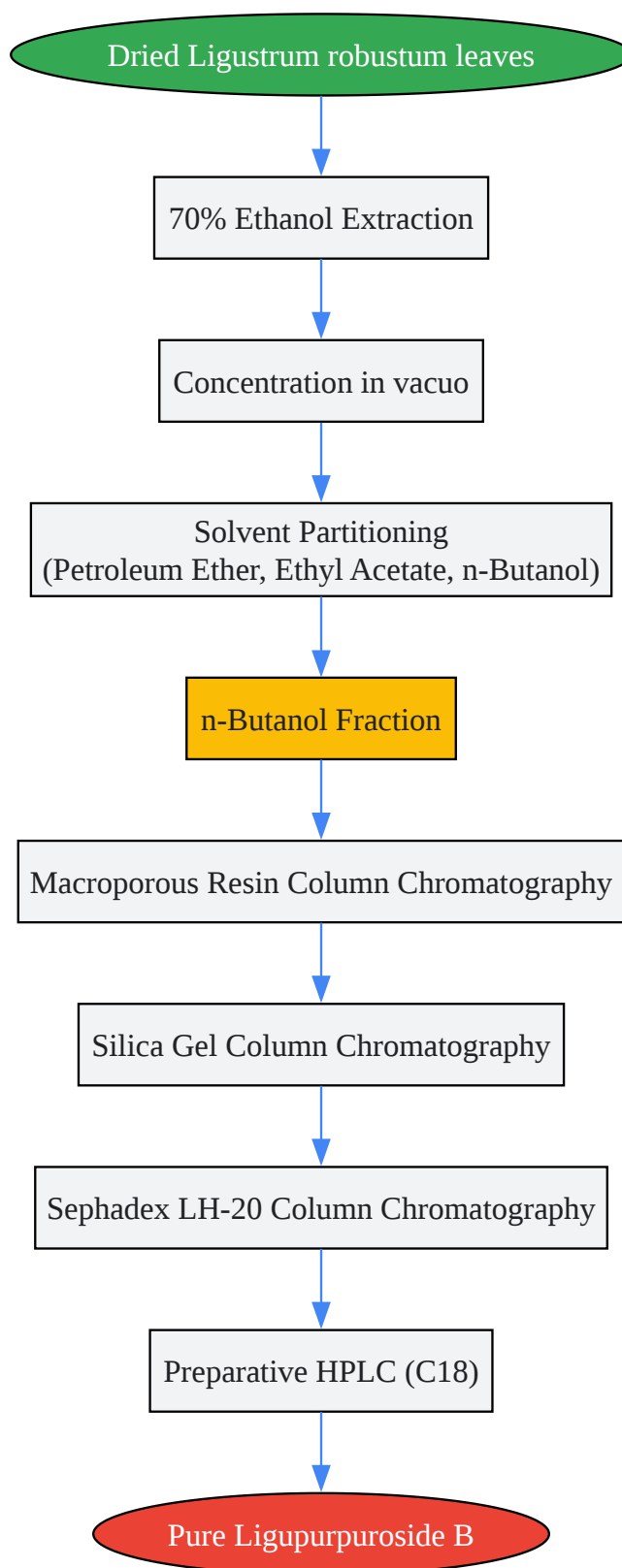
Ligupurpuroside B can be isolated from the leaves of *Ligustrum robustum*. The following is a general protocol based on established phytochemical methods for the isolation of phenylethanoid glycosides from this plant.

Experimental Protocol: Isolation and Purification

- Extraction:
 - Air-dried and powdered leaves of *Ligustrum robustum* are extracted with 70% ethanol.
 - The resulting extract is concentrated under reduced pressure to yield a crude extract.

- Preliminary Fractionation:
 - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The phenylethanoid glycosides, including **ligupurpurosides B**, are typically enriched in the n-butanol fraction.
- Column Chromatography:
 - The n-butanol fraction is subjected to column chromatography on a macroporous adsorption resin (e.g., D101).
 - The column is eluted with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol) to obtain several fractions.
- Further Chromatographic Purification:
 - Fractions containing **ligupurpurosides B**, as identified by thin-layer chromatography (TLC), are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
 - Elution is typically performed with solvent systems such as chloroform-methanol or methanol-water mixtures.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Final purification is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol or acetonitrile in water.

Logical Workflow for Isolation



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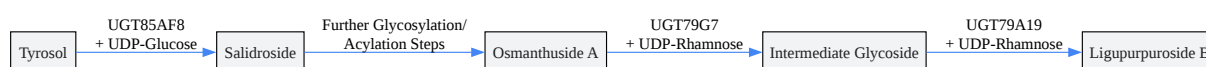
Caption: Workflow for the isolation of **ligupurpuroside B**.

Biosynthesis

Recent studies have elucidated the enzymatic pathway for the biosynthesis of **ligupurpuroside B**.^[2] This process involves a series of glycosylation steps catalyzed by specific UDP-dependent glycosyltransferases (UGTs).

Biosynthetic Pathway

The biosynthesis of **ligupurpuroside B** starts from tyrosol and involves the sequential addition of glucose and rhamnose units, followed by acylation. The key enzymes identified are UGT85AF8, UGT79G7, and UGT79A19.^[2]



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Caption: Biosynthetic pathway of **ligupurpuroside B**.

Experimental Protocol: In Vitro Enzymatic Synthesis

This protocol is adapted from the study by Yang et al. (2021) for the characterization of the glycosyltransferases involved in **ligupurpuroside B** biosynthesis.^[2]

- Enzyme Expression and Purification:
 - The genes encoding the UGTs (UGT85AF8, UGT79G7, UGT79A19) are cloned into an expression vector (e.g., pET28a) and transformed into E. coli BL21(DE3).
 - The recombinant proteins are expressed by induction with IPTG and purified using Ni-NTA affinity chromatography.
- Enzymatic Reaction:
 - The standard reaction mixture (100 µL) contains:
 - 50 mM Tris-HCl buffer (pH 7.5)

- 1 mM acceptor substrate (e.g., tyrosol, salidroside, osmanthuside A)
- 2 mM UDP-sugar donor (UDP-glucose or UDP-rhamnose)
- 1 µg of purified recombinant UGT
- The reaction is incubated at 30°C for 1 hour.
- Reaction Quenching and Analysis:
 - The reaction is terminated by adding an equal volume of methanol.
 - The mixture is centrifuged to precipitate the enzyme, and the supernatant is analyzed by HPLC or LC-MS to identify and quantify the product.

Biological Activity: Antioxidant Properties

Ligupurpuroside B, like many phenylethanoid glycosides, exhibits antioxidant activity. This is primarily attributed to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to scavenge free radicals.

Quantitative Antioxidant Activity

Assay	IC50 (µM)	Positive Control	IC50 of Control (µM)	Reference
ABTS Radical Scavenging	2.68 ± 0.05	L-(+)-Ascorbic acid	10.06 ± 0.19	[3]

Table 2: Antioxidant Activity of **Ligupurpuroside B**

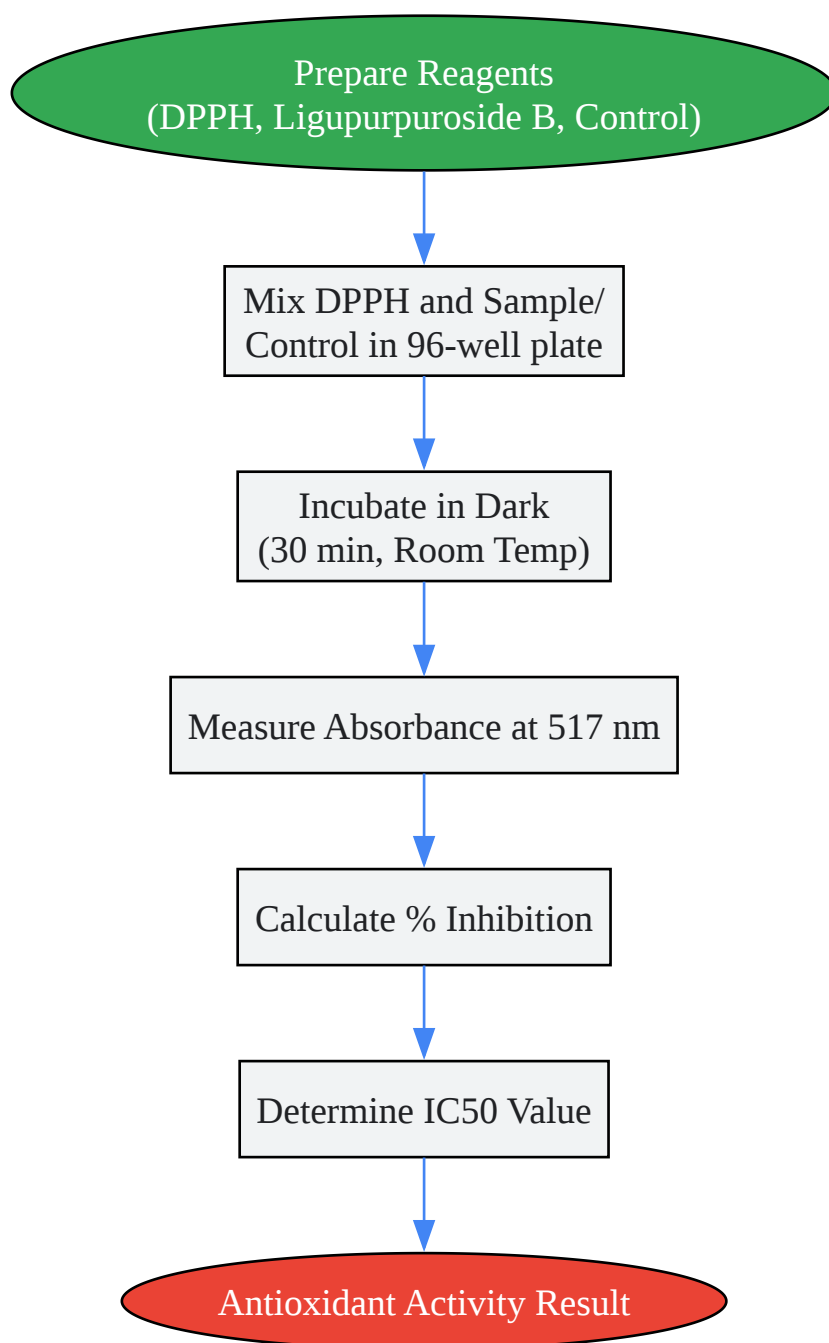
Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard protocol to evaluate the antioxidant activity of compounds like **ligupurpuroside B**.

- Preparation of Reagents:

- DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
- Test Compound Solutions: Prepare a series of concentrations of **ligupurpuroside B** in methanol.
- Positive Control: Prepare a series of concentrations of a standard antioxidant, such as ascorbic acid or Trolox, in methanol.
- Assay Procedure:
 - In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.
 - For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement and Calculation:
 - Measure the absorbance of each well at 517 nm using a microplate reader.
 - Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = $[(\text{Abs_blank} - \text{Abs_sample}) / \text{Abs_blank}] * 100$
 - Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Workflow for DPPH Antioxidant Assay



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Caption: Workflow for the DPPH antioxidant assay.

Conclusion

Ligupurpuroside B is a phenylethanoid glycoside of significant interest due to its demonstrated antioxidant properties. This guide provides foundational technical information for

researchers and professionals in drug development, covering its chemical properties, isolation, biosynthesis, and methods for evaluating its biological activity. The detailed protocols and visual workflows serve as a practical resource for further investigation and potential application of this natural product. Future research should focus on obtaining a complete NMR spectral assignment and exploring a broader range of its pharmacological activities.

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References

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